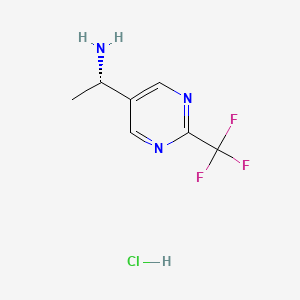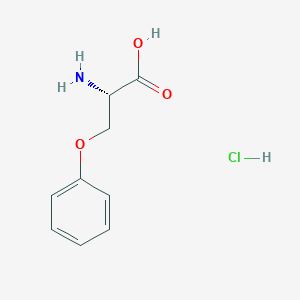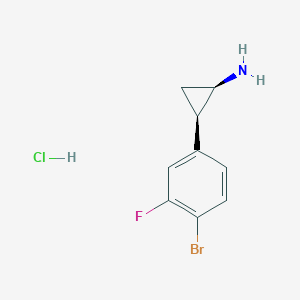![molecular formula C11H14F3N5 B11733470 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11733470.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with fluorinated alkyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
合成路线和反应条件
{[1-(二氟甲基)-1H-吡唑-5-基]甲基}({[1-(2-氟乙基)-1H-吡唑-3-基]甲基})胺的合成通常涉及以下步骤:
吡唑环的形成: 第一步涉及通过在酸性或碱性条件下将肼与 1,3-二羰基化合物反应来形成吡唑环。
氟化烷基的引入: 氟化烷基通过使用适当的氟化烷基卤化物的亲核取代反应引入。
吡唑环的偶联: 然后在碱性条件下使用甲醛或其他合适的亚甲基供体通过亚甲基桥偶联两个吡唑环。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以实现更高的产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术以及开发更有效的催化剂。
化学反应分析
反应类型
氧化: 该化合物可以在亚甲基桥上发生氧化反应,导致形成羰基衍生物。
还原: 还原反应可以在吡唑环或氟化烷基上进行,导致形成部分或完全还原的衍生物。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 还原剂如氢化铝锂、硼氢化钠和催化氢化通常被使用。
取代: 在碱性或酸性条件下使用卤代烷烃、酰氯和磺酰氯等试剂。
主要产物
氧化: 形成羰基衍生物,如醛和酮。
还原: 形成部分或完全还原的衍生物,包括醇和烷烃。
取代: 引入各种官能团,如烷基、酰基和磺酰基。
科学研究应用
化学
在化学中,{[1-(二氟甲基)-1H-吡唑-5-基]甲基}({[1-(2-氟乙基)-1H-吡唑-3-基]甲基})胺被用作合成更复杂分子的构建块。
生物学
在生物学研究中,研究了该化合物作为生物活性分子的潜力。其氟化的烷基和吡唑环使其成为开发具有改进药代动力学特性的新药的候选药物。
医药
在药物化学中,正在研究该化合物潜在的治疗应用。其独特的结构可能允许开发具有增强功效和减少副作用的新药。
工业
在工业领域,{[1-(二氟甲基)-1H-吡唑-5-基]甲基}({[1-(2-氟乙基)-1H-吡唑-3-基]甲基})胺用于开发具有独特性能的新材料。其氟化烷基有助于开发具有改进的热稳定性和耐化学性材料。
作用机制
{[1-(二氟甲基)-1H-吡唑-5-基]甲基}({[1-(2-氟乙基)-1H-吡唑-3-基]甲基})胺的作用机制涉及其与特定分子靶标的相互作用。该化合物的氟化烷基和吡唑环使其能够与各种酶和受体结合,调节其活性。这种相互作用会导致细胞途径和生理反应的变化,使其成为药物开发的潜在候选药物。
相似化合物的比较
类似化合物
- {[1-(二氟甲基)-1H-吡唑-3-基]甲基}({[1-(2-氟乙基)-1H-吡唑-5-基]甲基})胺
- {[1-(二氟甲基)-1H-吡唑-4-基]甲基}({[1-(2-氟乙基)-1H-吡唑-5-基]甲基})胺
- {[1-(二氟甲基)-1H-吡唑-5-基]甲基}({[1-(2-氟乙基)-1H-吡唑-4-基]甲基})胺
独特性
{[1-(二氟甲基)-1H-吡唑-5-基]甲基}({[1-(2-氟乙基)-1H-吡唑-3-基]甲基})胺的独特性在于其特定的取代模式以及二氟甲基和氟乙基基团的存在。这种独特的结构赋予了独特的化学和生物学性质,使其成为各种应用的宝贵化合物。
属性
分子式 |
C11H14F3N5 |
|---|---|
分子量 |
273.26 g/mol |
IUPAC 名称 |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c12-3-6-18-5-2-9(17-18)7-15-8-10-1-4-16-19(10)11(13)14/h1-2,4-5,11,15H,3,6-8H2 |
InChI 键 |
FPVNXPHICQSQJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1CNCC2=CC=NN2C(F)F)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733387.png)
![4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11733402.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733415.png)
![{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B11733421.png)



![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733441.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733454.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733457.png)

![1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733463.png)

